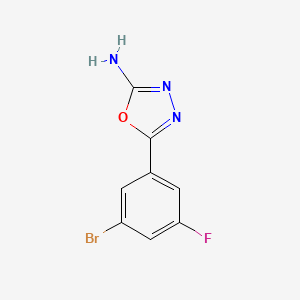

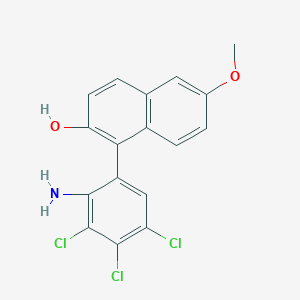

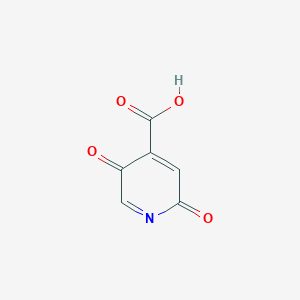

![molecular formula C64H104O30 B12086715 10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)

10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipsacus saponin C: is a triterpenoid saponin derived from the plant Dipsacus asperoides, commonly known as teasel. This compound is part of a larger group of saponins, which are glycosides with a distinctive foaming characteristic. Saponins are known for their diverse biological activities, including anti-inflammatory, anti-osteoporotic, and immunomodulatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dipsacus saponin C typically involves the extraction of the compound from the roots of Dipsacus asperoides. The process begins with the drying and pulverization of the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify Dipsacus saponin C .

Industrial Production Methods: Industrial-scale production of Dipsacus saponin C involves a similar extraction process but on a larger scale. The use of macroporous resin column separation has been reported to be effective in purifying saponins from plant extracts. This method involves the adsorption of saponins onto the resin, followed by elution with an appropriate solvent to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: Dipsacus saponin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

Reduction: Reduction reactions can alter the glycosidic bonds within the saponin.

Substitution: Substitution reactions can introduce new functional groups into the saponin molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are employed for acetylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Dipsacus saponin C is used as a natural surfactant due to its foaming properties. It is also studied for its potential to form complexes with metals, which can be useful in catalysis .

Biology: Biologically, Dipsacus saponin C exhibits anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Medicine: In medicine, Dipsacus saponin C is investigated for its anti-osteoporotic properties. It promotes bone formation and inhibits bone resorption, making it beneficial for conditions like osteoporosis .

Industry: Industrially, Dipsacus saponin C is used in the formulation of natural detergents and foaming agents. Its ability to form stable foams makes it valuable in various cleaning products .

Mecanismo De Acción

Dipsacus saponin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of osteoblasts and osteoclasts, which are involved in bone formation and resorption, respectively. The compound enhances the synthesis of bone morphogenetic protein-2 (BMP-2) and increases the expression of osteoprotegerin, which inhibits osteoclastogenesis . Additionally, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Comparación Con Compuestos Similares

Dipsacus saponin VI: Another saponin from Dipsacus asperoides with similar anti-inflammatory and anti-osteoporotic properties.

Akebia saponin D: Found in Dipsacus Radix, known for its neuroprotective and osteoprotective effects.

Ginsenosides: Saponins from Panax ginseng with a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.

Uniqueness: Dipsacus saponin C is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate both osteoblast and osteoclast activity sets it apart from other saponins, making it particularly effective in promoting bone health .

Propiedades

Fórmula molecular |

C64H104O30 |

|---|---|

Peso molecular |

1353.5 g/mol |

Nombre IUPAC |

10-[4-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82) |

Clave InChI |

DZWAZSYNHVCJRX-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

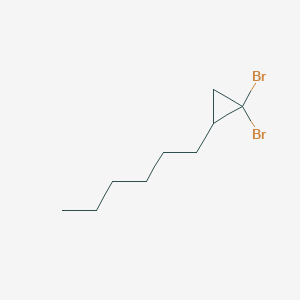

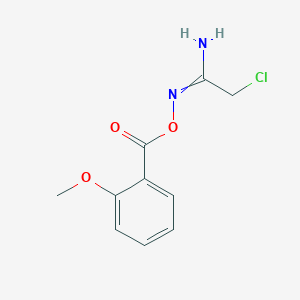

![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)